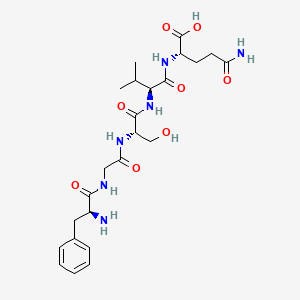![molecular formula C25H23N3O4S B14225016 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate CAS No. 824409-58-7](/img/structure/B14225016.png)
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an acridine moiety linked to a piperazine ring, which is further connected to a phenyl group substituted with a methanesulfonate group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine moiety can be synthesized through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the phenyl group through further substitution reactions. Finally, the methanesulfonate group is introduced using sulfonation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring and phenyl group can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives of the acridine moiety.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate involves its interaction with specific molecular targets. The acridine moiety can intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with enzymes and proteins, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl benzoate
- 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl benzyl carbonate
Uniqueness
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate is unique due to the presence of the methanesulfonate group, which can enhance its solubility and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
824409-58-7 |
|---|---|
Molecular Formula |
C25H23N3O4S |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] methanesulfonate |
InChI |
InChI=1S/C25H23N3O4S/c1-33(30,31)32-19-8-6-7-18(17-19)27-13-15-28(16-14-27)25(29)24-20-9-2-4-11-22(20)26-23-12-5-3-10-21(23)24/h2-12,17H,13-16H2,1H3 |
InChI Key |
LDUHRKFBXPBHSP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


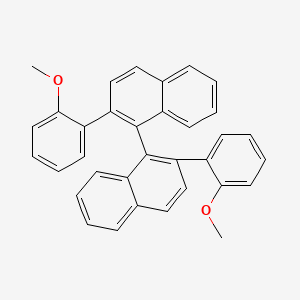

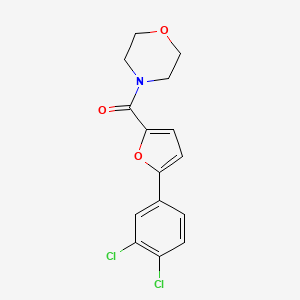
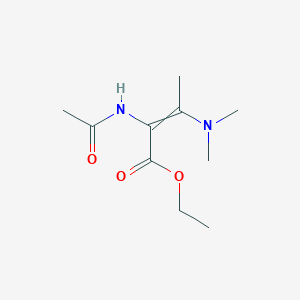

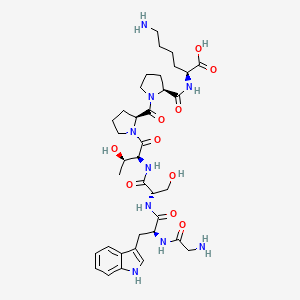
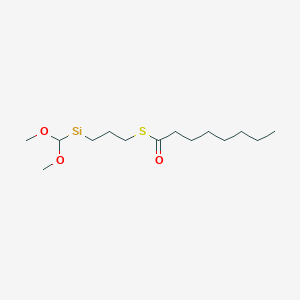
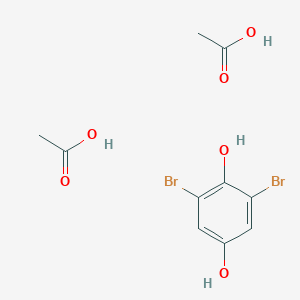
methanone](/img/structure/B14224975.png)
![(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)](/img/structure/B14224978.png)
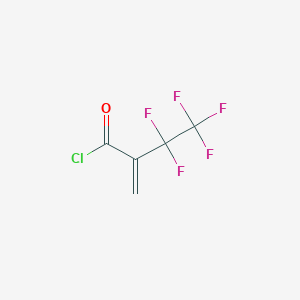
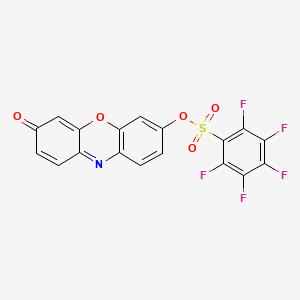
![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
